2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and controlled temperature environments to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is used in a wide range of scientific research applications, including:
Chemistry: As a reagent for studying chemical reactions and developing new compounds.
Biology: In biochemical assays to investigate molecular interactions and pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biochemical effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-methylsulfonyl-diphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Trifluoromethyl-4-methylsulfonyl-diphenylamine: Lacks the nitro group, affecting its reactivity and applications.
2-Nitro-6-trifluoromethyl-diphenylamine: Lacks the methylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is unique due to the presence of all three functional groups (nitro, trifluoromethyl, and methylsulfonyl) on the diphenylamine backbone. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSJRLPDXJQGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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